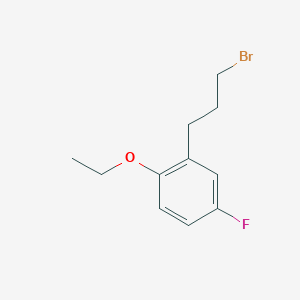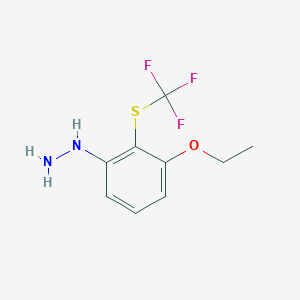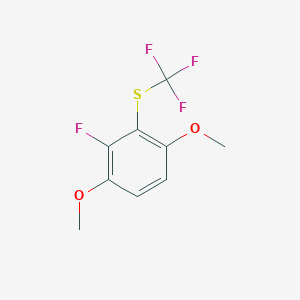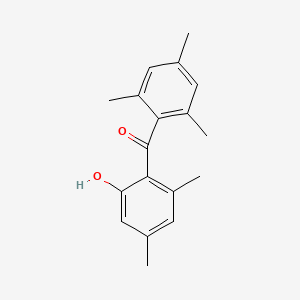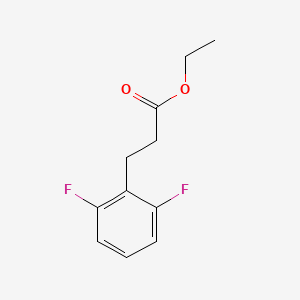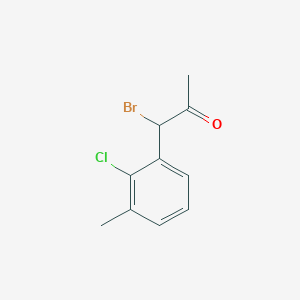
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one typically involves the bromination of 1-(2-chloro-3-methylphenyl)propan-2-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products such as 1-azido-1-(2-chloro-3-methylphenyl)propan-2-one, 1-thiocyanato-1-(2-chloro-3-methylphenyl)propan-2-one, or 1-methoxy-1-(2-chloro-3-methylphenyl)propan-2-one.
Reduction: 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-ol.
Oxidation: 1-Bromo-1-(2-chloro-3-methylphenyl)propanoic acid.
Scientific Research Applications
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in the treatment of diseases where halogenated ketones show activity.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive bromine atom.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles in biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can affect various molecular targets and pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-phenylpropan-2-one: Similar structure but lacks the chlorine and methyl groups on the phenyl ring.
1-Bromo-1-(4-chlorophenyl)propan-2-one: Similar structure but with the chlorine atom in a different position on the phenyl ring.
1-Bromo-1-(2,4-dichlorophenyl)propan-2-one: Contains two chlorine atoms on the phenyl ring.
Uniqueness
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H10BrClO |
|---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
1-bromo-1-(2-chloro-3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrClO/c1-6-4-3-5-8(10(6)12)9(11)7(2)13/h3-5,9H,1-2H3 |
InChI Key |
WUHFYHPNTCCPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)C)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


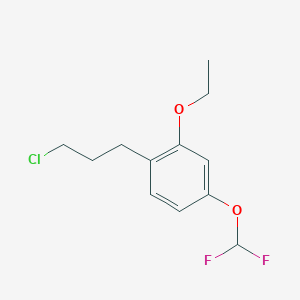
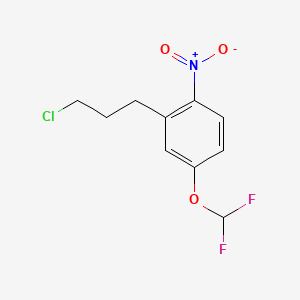
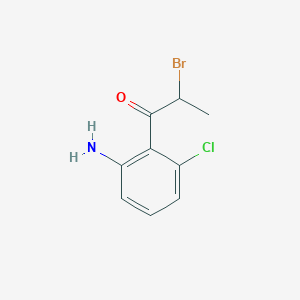
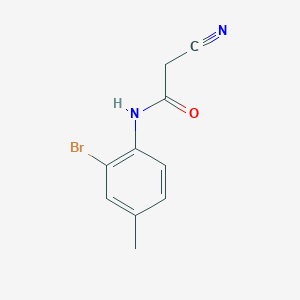

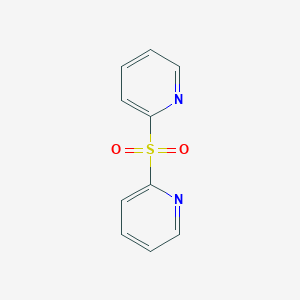

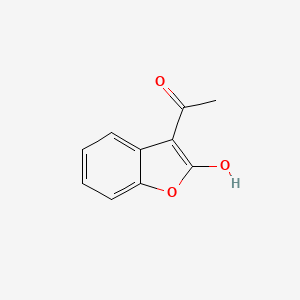
![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
